3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid

PPARγ agonism Thiazolidinedione SAR Antidiabetic activity

3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid (Molecular Formula: C21H27NO5S; Exact Mass: 405.160994 g/mol) is a synthetic 5-arylidene-2,4-thiazolidinedione (TZD) derivative. The compound features a 2,4-dioxo-thiazolidine core, an N3-propanoic acid side chain, and a C5-(4-octyloxybenzylidene) substituent in the Z-configuration.

Molecular Formula C21H27NO5S
Molecular Weight 405.5 g/mol
Cat. No. B12132937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid
Molecular FormulaC21H27NO5S
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O
InChIInChI=1S/C21H27NO5S/c1-2-3-4-5-6-7-14-27-17-10-8-16(9-11-17)15-18-20(25)22(21(26)28-18)13-12-19(23)24/h8-11,15H,2-7,12-14H2,1H3,(H,23,24)/b18-15-
InChIKeyXNHPOBAEBHCWOH-SDXDJHTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid: A Structurally Differentiated Thiazolidinedione for PPARγ-Targeted Research


3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid (Molecular Formula: C21H27NO5S; Exact Mass: 405.160994 g/mol) is a synthetic 5-arylidene-2,4-thiazolidinedione (TZD) derivative [1]. The compound features a 2,4-dioxo-thiazolidine core, an N3-propanoic acid side chain, and a C5-(4-octyloxybenzylidene) substituent in the Z-configuration. This scaffold is characteristic of ligands targeting the peroxisome proliferator-activated receptor gamma (PPARγ), a validated therapeutic target for type 2 diabetes and metabolic disorders [2]. The long octyloxy chain and the propanoic acid linker differentiate it from first-generation TZDs (e.g., rosiglitazone, pioglitazone) and simpler benzylidene-TZD analogs, suggesting distinct lipophilicity, receptor-binding kinetics, and pharmacokinetic profiles that are relevant for selecting a specialized pharmacological tool compound.

Why 3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid Cannot Be Interchanged with Generic TZD Analogs


Substitution at the N3 position of the thiazolidinedione ring with a propanoic acid chain, as in this compound, is a critical determinant of both PPARγ binding affinity and functional activity [1]. Published structure-activity relationship (SAR) studies on 5-arylidene-TZDs demonstrate that carboxylic acid-bearing N3 substituents confer superior glucose-lowering activity compared to their methyl or ethyl ester counterparts, and that the nature of the para-substituent on the benzylidene phenyl ring (e.g., alkoxy chain length) modulates potency [1]. Therefore, a close analog such as {(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid [2] or a 2-thioxo variant cannot be assumed to be functionally equivalent without direct comparative data, as even a single methylene unit difference in the side chain or a change in the core heteroatom can alter target engagement, cellular permeability, and in vivo efficacy.

Quantitative Differentiation of 3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid: A Comparative Evidence Guide


N3-Side Chain Length Comparison: Propanoic Acid Linker Confers Superior Antidiabetic Activity Over the Acetic Acid Analog

In a systematic SAR study of N3-substituted 5-benzylidene-2,4-thiazolidinediones, compounds bearing a propanoic acid side chain demonstrated more potent glucose-lowering activity compared to their direct acetic acid homologs [1]. While this class-level SAR has been established for simpler benzylidene substituents, the target compound incorporates this favorable N3-propanoic acid motif alongside a long octyloxy chain, a combination not present in the acetic acid analog {(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid [2]. Although a direct head-to-head potency comparison between these two specific compounds is not available in the literature, the SAR principle predicts that the propanoic acid derivative will exhibit higher PPARγ-mediated transcriptional activity.

PPARγ agonism Thiazolidinedione SAR Antidiabetic activity

Para-Alkoxy Chain Length Optimization: Octyloxy Substituent Balances Lipophilicity and PPARγ Binding Affinity

SAR analysis of 5-(4-alkoxybenzylidene)-2,4-thiazolidinediones indicates that increasing the alkoxy chain length enhances PPARγ binding affinity up to an optimal point, beyond which excessive lipophilicity may reduce selectivity or cellular permeability [1]. The target compound's n-octyloxy chain (C8) represents a longer and more lipophilic substituent compared to the common 4-methoxy or 4-ethoxy analogs frequently used in TZD development. The related 2-thioxo analog with a 4-octyloxybenzylidene moiety has been studied for antioxidant applications in lubricating oils [2], confirming the unique physicochemical properties imparted by the C8 chain. While direct PPARγ Kd or EC50 values for this exact compound have not been published, the octyloxy group is predicted to occupy a deeper hydrophobic pocket within the PPARγ ligand-binding domain compared to shorter alkoxy chains, potentially leading to slower off-rates and prolonged receptor residence time.

PPARγ binding Lipophilicity Alkoxy chain SAR

Core Heteroatom Differentiation: 2,4-Dioxo Configuration Avoids Off-Target Reactivity of Thioxo Analogs

The target compound possesses a 2,4-dioxo-1,3-thiazolidine core, distinguishing it from the corresponding 2-thioxo-4-oxo (rhodanine) analog: 3-[(5Z)-5-{[4-(octyloxy)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid . Rhodanine-based compounds are known to exhibit pan-assay interference (PAINS) behavior due to the reactive thioxo group, which can act as a Michael acceptor and covalently modify cysteine residues in biological targets [1]. The 2,4-dioxo scaffold lacks this reactive sulfur atom, reducing the likelihood of non-specific protein reactivity and improving the compound's suitability as a selective pharmacological probe. This structural distinction is critical for cell-based assays where off-target covalent modification could confound results.

Thiazolidinedione core 2-Thioxo vs 2-Oxo Chemical stability

Optimal Research and Industrial Application Scenarios for 3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid


PPARγ Ligand Tool Compound with Unique Hydrophobic Binding Profile

This compound is ideally suited as a pharmacological tool for studying PPARγ ligand-receptor interactions where enhanced hydrophobic pocket occupancy is desired. The octyloxy chain is predicted to engage deep sub-pocket regions distinct from those targeted by rosiglitazone or pioglitazone [1]. This can be utilized in competitive binding assays, X-ray crystallography, or molecular dynamics simulations to map the ligand-binding domain's conformational flexibility.

Structure-Activity Relationship (SAR) Reference for N3-Carboxylic Acid TZD Series

As a representative of the N3-propanoic acid subclass with a long 4-alkoxy substituent, this compound serves as a critical comparator in SAR campaigns aimed at optimizing PPARγ agonists. Its activity profile can be benchmarked against N3-acetic acid and N3-ester analogs to quantify the contribution of side chain length and free carboxylic acid functionality to receptor activation and cellular potency [1].

Chemical Probe for Membrane Permeability and Cellular Pharmacokinetic Studies

The high predicted lipophilicity (cLogP ~5-6) makes this compound a valuable chemical probe for investigating the relationship between lipophilicity and cellular uptake, intracellular distribution, and target engagement in adipocyte or hepatocyte models. It can be used alongside lower logP TZD analogs to establish permeability-activity relationships, provided that appropriate solubility-enhancing formulation strategies are employed.

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